molecular formula C10H16O2 B1665189 Ascaridole CAS No. 512-85-6

Ascaridole

Cat. No.: B1665189
CAS No.: 512-85-6
M. Wt: 168.23 g/mol
InChI Key: MGYMHQJELJYRQS-UHFFFAOYSA-N
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Mechanism of Action

Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid . It has an unusual bridging peroxide functional group and is known for its antiparasitic properties . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets parasites, including Leishmania . These parasites have a compromised antioxidant defense mechanism, making them susceptible to oxidative stress . This compound, due to its unusual peroxide bridge, can induce oxidative stress, thereby exerting parasiticidal activity .

Mode of Action

This compound’s mode of action is primarily through the generation of free radicals . The endoperoxide bridge in this compound can be activated with Fe (II), facilitating the cleavage of the O-O bond to form oxygenated radicals . These radicals can cause damage to cellular biomolecules, leading to DNA, protein, and lipid damage secondary to oxidative stress .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of free radicals and the induction of oxidative stress . The free radicals generated by this compound can cause damage to various cellular biomolecules, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following oral administration, the maximum concentration in rat plasma was achieved at 0.25 ± 0.09 h for pure this compound and 0.47 ± 0.22 h for Jinghuaweikang (JHWK) capsule . The absolute bioavailabilities were approximately 20.8 and 26.9 %, respectively . This suggests that other ingredients in JHWK capsule might facilitate and prolong the absorption procedure of this compound, enhancing its bioavailability in rats .

Result of Action

The primary result of this compound’s action is the death of targeted parasites . The free radicals generated by this compound cause damage to cellular biomolecules, leading to cell death . In addition, this compound has sedative, antifungal, and pain-relieving properties . It is also a potent inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of iron . Iron can potentiate the toxicity of this compound on oxidative phosphorylation . Furthermore, the formation of carbon-centered radicals in the presence of Fe^2+ has been observed . This suggests that the availability of redox-active iron can influence the efficacy and stability of this compound .

Comparison with Similar Compounds

Ascaridole is unique due to its unusual peroxide bridge, which is not commonly found in other natural compounds. Similar compounds include:

This compound’s unique peroxide bridge and its ability to generate free radicals make it a valuable compound in various scientific and medical applications.

Properties

IUPAC Name

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYMHQJELJYRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C=C1)(OO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ascaridole
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Boiling Point

112.00 to 115.00 °C. @ 20.00 mm Hg
Record name Ascaridole
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CAS No.

512-85-6
Record name Ascaridole
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Record name ASCARIDOLE
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Record name Ascaridole
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Melting Point

3.3 °C
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

At 35° C., 45 μl of H2O2 (50%) were added to a solution of 325 μl of α-terpinene and 48.5 mg of Na2MoO4.2H2O in 4 ml of methanol. Five further 45 μl portions of H2O2 (50%) were added to this mixture as soon as the red-colored reaction mixture turned yellow again. After 1.5 hours, the reaction mixture was analyzed by means of HPLC. Analysis gave a quantitative formation of ascaridol.
Name
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
Na2MoO4.2H2O
Quantity
48.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 30° C., 230 μl of H2O2 (50%) and 200 μl of 5M NaOH were successively added to a solution of 325 μl of α-terpinene and 143.6 mg of La(NO3)3.xH2O in 4 ml of methanol, whereupon a white precipitate formed. After 3.5 hours and after 21 hours, two further 230 μl portions of H2O2 (50%) were added to the mixture. After 24.5 hours, the reaction mixture was centrifuged, and the solution was decanted from the catalyst. The solvent was evaporated and the residue was dissolved in CDCl3 and analyzed using NMR. The reaction mixture was also analyzed by means of HPLC (MeOH/H2O 90/10; 260 nm). The analyses gave a conversion of 10% and a yield of >90% of ascaridol.
Name
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
La(NO3)3
Quantity
143.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action remains unclear, research suggests that ascaridole likely interacts with essential biological processes within parasites, ultimately leading to their demise. Further research is needed to elucidate the specific targets and pathways involved. []

A: Yes, studies indicate that this compound and p-cymene, another compound found in oils rich in this compound, can prolong pentobarbital-induced sleeping time in mice. This effect was antagonized by flumazenil, a GABA(A)-benzodiazepine receptor antagonist, suggesting involvement of the GABAergic system in this compound's sleep-promoting effects. []

ANone: this compound has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol.

A: Yes, this compound has been characterized using various spectroscopic techniques. For example, ¹H NMR, ¹³C NMR, and HMBC were used to confirm its structure and analyze its interactions. [, ]

A: this compound exhibits variable stability depending on factors like temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo thermal isomerization, particularly at elevated temperatures, leading to the formation of isothis compound. [, ]

A: Research indicates that the half-life of this compound in biopesticides can be relatively short, ranging from 3.9 to 27.7 days at 30°C. Its stability is further compromised in acidic environments. The addition of stabilizing agents like antioxidants or oxygen removers may be necessary to extend the shelf-life of this compound-containing biopesticides. [, ]

A: Yes, density functional theory (DFT) calculations have been employed to study the thermal decomposition of this compound. These calculations suggest that while the decomposition is energetically feasible at high temperatures, it is a spin-forbidden process. []

A: Studies on this compound derivatives revealed that structural modifications significantly impact their nematocidal activity. For instance, the cis-isomers of certain this compound derivatives demonstrated greater potency against Meloidogyne incognita compared to their trans counterparts. Additionally, incorporating a carboxylic acid or carboxyl ester group on the ring system led to enhanced nematocidal activity. []

A: Research on this compound-containing formulations, particularly biopesticides, highlights the importance of incorporating stabilizing agents. Antioxidants and oxygen removers can help mitigate the degradation of this compound under various environmental conditions and extend its shelf life. []

A: A study utilizing a validated GC-MS method investigated the pharmacokinetics of this compound in rats following oral administration of Chenopodium ambrosioides L. extract. This research provided insights into the absorption, distribution, metabolism, and excretion profile of this compound and other related compounds. []

A: this compound displayed promising in vitro and in vivo antitumor activity. It exhibited cytotoxicity against various tumor cell lines, including HL-60, SF-295, and HCT-8. Moreover, in vivo studies utilizing a sarcoma 180 murine model demonstrated significant tumor growth inhibition. These findings suggest this compound's potential as an antitumor agent. []

A: Yes, research demonstrated that this compound possesses potent amoebicidal properties. In vitro assays revealed its efficacy against Entamoeba histolytica trophozoites. Moreover, in vivo studies using an amoebic liver abscess hamster model showed that oral administration of this compound effectively reduced the infection, supporting its traditional use for this purpose. []

A: Research indicates that this compound may offer therapeutic benefits for osteoarthritis. A study using an experimental osteoarthritis model in rats revealed that a hydroalcoholic extract of Chenopodium ambrosioides L. rich in this compound effectively reduced synovial inflammation, pain-related behaviors, and improved motor function. Molecular docking simulations further supported the potential interaction between this compound and the NMDA receptor, which plays a role in osteoarthritis pain. []

A: While this compound possesses valuable biological activities, it's important to acknowledge its potential toxicity. Historical data indicates that ingesting high doses of Chenopodium oil, in which this compound is a major component, can lead to adverse effects. Therefore, careful consideration of dosage and potential toxicity is essential when utilizing this compound-containing products. []

ANone: Currently, there is limited information available regarding specific biomarkers for monitoring this compound's efficacy or predicting adverse effects.

A: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), are commonly employed for the qualitative and quantitative analysis of this compound in complex matrices like essential oils and plant extracts. [, , , , , ]

A: Accurately quantifying this compound using GC can be challenging due to its thermal instability. During analysis, this compound may undergo isomerization to isothis compound at high temperatures within the GC system. Researchers have explored combining GC data with other techniques like ¹³C NMR to obtain more accurate this compound content measurements by accounting for this isomerization. [, ]

ANone: Data on the environmental impact and degradation pathways of this compound is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible use and disposal to minimize any negative impacts.

ANone: Specific studies investigating the dissolution rate and solubility of this compound are currently limited. Understanding these properties would be valuable for optimizing its formulation and, consequently, its bioavailability and efficacy.

A: Various studies employing GC-MS for this compound quantification have included method validation procedures. These typically involve assessing linearity, accuracy, precision, and specificity to ensure the reliability and robustness of the analytical data generated. []

ANone: Implementing robust quality control measures throughout the production, storage, and distribution of this compound-containing products is essential. This includes adhering to good manufacturing practices, conducting regular testing for purity and potency, and ensuring proper labeling and packaging.

ANone: Specific information on the immunogenicity and potential immunological responses elicited by this compound is limited and requires further investigation.

ANone: There is currently limited data available regarding this compound's interactions with drug transporters.

ANone: Research specifically addressing this compound's potential to interact with drug-metabolizing enzymes is currently lacking.

ANone: Detailed studies on the biocompatibility and biodegradability of this compound are needed to fully understand its fate and effects in biological systems.

ANone: Exploring alternatives and substitutes for this compound is important, especially in applications where its stability or potential toxicity poses concerns. Synthetic analogs or other natural compounds with similar biological activities could be potential candidates.

ANone: Developing environmentally responsible strategies for the recycling and waste management of this compound and its byproducts is crucial to mitigate any potential negative impacts on ecosystems.

ANone: Continued investment in research infrastructure, including advanced analytical techniques, high-throughput screening platforms, and computational modeling tools, will facilitate a deeper understanding of this compound's properties and applications.

A: this compound has a long history of traditional use, primarily as an anthelmintic agent. For centuries, people have utilized preparations from plants like Chenopodium ambrosioides, which contain significant amounts of this compound, to combat parasitic worm infections. [, , , , ]

A: Yes, the chemical synthesis of this compound marked a significant milestone. One notable achievement involved synthesizing this compound from α-terpinene, contributing to a deeper understanding of its structure and properties. []

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